N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-4-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]butanamide
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Overview
Description
- It contains both thiazole and isoindoloquinazolinone moieties, making it an intriguing hybrid.
- Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, while isoindoloquinazolinones are fused polycyclic systems.
- This compound’s intricate structure suggests potential biological activity.
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-4-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]butanamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- given its complexity, it likely involves multiple steps and specialized reagents.
- Industrial production methods may be proprietary, but they likely optimize yield and purity.
Chemical Reactions Analysis
Oxidation: The thiazole ring could undergo oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone moiety could yield dihydroisoindoloquinazolinones.
Substitution: Nucleophilic substitution at various positions may occur.
Common Reagents: These would depend on the specific reaction steps.
Major Products: Isolation and characterization of intermediates and final products would reveal the major compounds formed.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Its unique structure may interact with specific receptors or enzymes.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Investigate its effects on cellular processes or biological pathways.
Industry: Assess its applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Molecular targets and pathways remain to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, consider comparing it to other thiazole-containing compounds or isoindoloquinazolinones.
Uniqueness: Highlight its distinctive features, such as the fusion of thiazole and isoindoloquinazolinone rings.
Properties
Molecular Formula |
C24H21N5O4S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
InChI |
InChI=1S/C24H21N5O4S/c25-19(30)12-14-13-34-24(26-14)27-20(31)10-5-11-28-21-15-6-1-2-7-16(15)23(33)29(21)18-9-4-3-8-17(18)22(28)32/h1-4,6-9,13,21H,5,10-12H2,(H2,25,30)(H,26,27,31) |
InChI Key |
VXVHGMMZASYPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NC(=CS5)CC(=O)N |
Origin of Product |
United States |
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